

An In-depth Technical Guide to the Spectroscopic Data Analysis of Shizukanolide

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Compound of Interest

Compound Name: Shizukanolide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Shizukanolide**, a sesquiterpenoid lactone isolated from plants of the *Chloranthus* genus. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and analysis of this natural product.

Introduction to Shizukanolide

Shizukanolide is a naturally occurring sesquiterpenoid with a unique lindenane skeleton, first isolated from *Chloranthus japonicus*.^{[1][2][3]} It belongs to a class of compounds that have garnered interest for their potential biological activities.^[4] The dehydro-derivative of **Shizukanolide** has demonstrated notable antifungal properties.^{[1][2][5]} The structural elucidation of **Shizukanolide** and its analogues relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Shizukanolide** and some of its derivatives, compiled from various studies.

¹H-NMR Spectroscopic Data

The ^1H -NMR spectrum of **Shizukanolide** provides crucial information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton	Shizukanolide (CDCl_3)	Shizukanolide E (CDCl_3)	Shizukanolide F (CDCl_3)
2-H	0.85 (m)	-	-
3-H	1.31 (m)	-	-
4-H	1.60 (m)	-	-
5-H	2.67 (ddd)	-	-
6 α -H	2.52 (ddq)	-	-
6 β -H	2.10 (m)	-	-
9-H	4.13 (s)	6.18 (s)	-
13-H	1.86 (t)	-	-
14-H	0.76 (s)	-	-
15-H	4.16 (dd), 4.20 (dd)	3.56 (dd), 3.70 (dd)	-

Data compiled from various sources.[\[6\]](#)

^{13}C -NMR Spectroscopic Data

The ^{13}C -NMR data provides a map of the carbon skeleton of the molecule.

Carbon	Shizukanolide C	Shizukanolide E	Shizukanolide F
1	39.0	39.2	39.1
2	19.3	20.1	19.7
3	28.1	28.3	28.2
4	136.0	79.5	135.9
5	50.1	51.2	50.9
6	32.1	33.0	32.5
7	142.1	141.9	141.5
8	129.1	128.8	129.5
9	135.1	134.9	135.2
10	42.1	41.9	42.0
11	122.0	122.9	123.7
12	171.3	170.9	170.5
13	8.6	8.6	54.7
14	21.1	22.4	21.0
15	65.0	64.9	64.3

Data compiled from various sources.[\[6\]](#)

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

Compound	Key Absorptions (cm ⁻¹)	Functional Groups Indicated
Shizukanolide	3070, 1760, 1739, 1670, 1655, 895	C-H (alkene), C=O (γ-lactone), C=C (alkene), =C-H (terminal double bond)
Shizukanolide E	3450, 1758, 1642	O-H (hydroxyl), C=O (γ-lactone), C=C (alkene)
Shizukanolide F	3420, 1770, 1745, 1642	O-H (hydroxyl), C=O (γ-lactone), C=C (alkene)

Data compiled from various sources.[\[1\]](#)[\[6\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Compound	Molecular Formula	[M] ⁺ (m/z)	Key Fragments (m/z)
Shizukanolide	C ₁₅ H ₁₈ O ₂	230.1308	-
Shizukanolide D	C ₁₇ H ₂₀ O ₅	304.1323	262, 119, 105, 91, 43
Shizukanolide E	C ₁₅ H ₁₈ O ₄	262.1228	247, 231, 91, 55, 43
Shizukanolide F	C ₁₅ H ₁₈ O ₄	262.1232	213, 105, 91, 77, 41

Data compiled from various sources.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Isolation of Shizukanolide

The following is a general protocol for the isolation of **Shizukanolide** from *Chloranthus japonicus*:

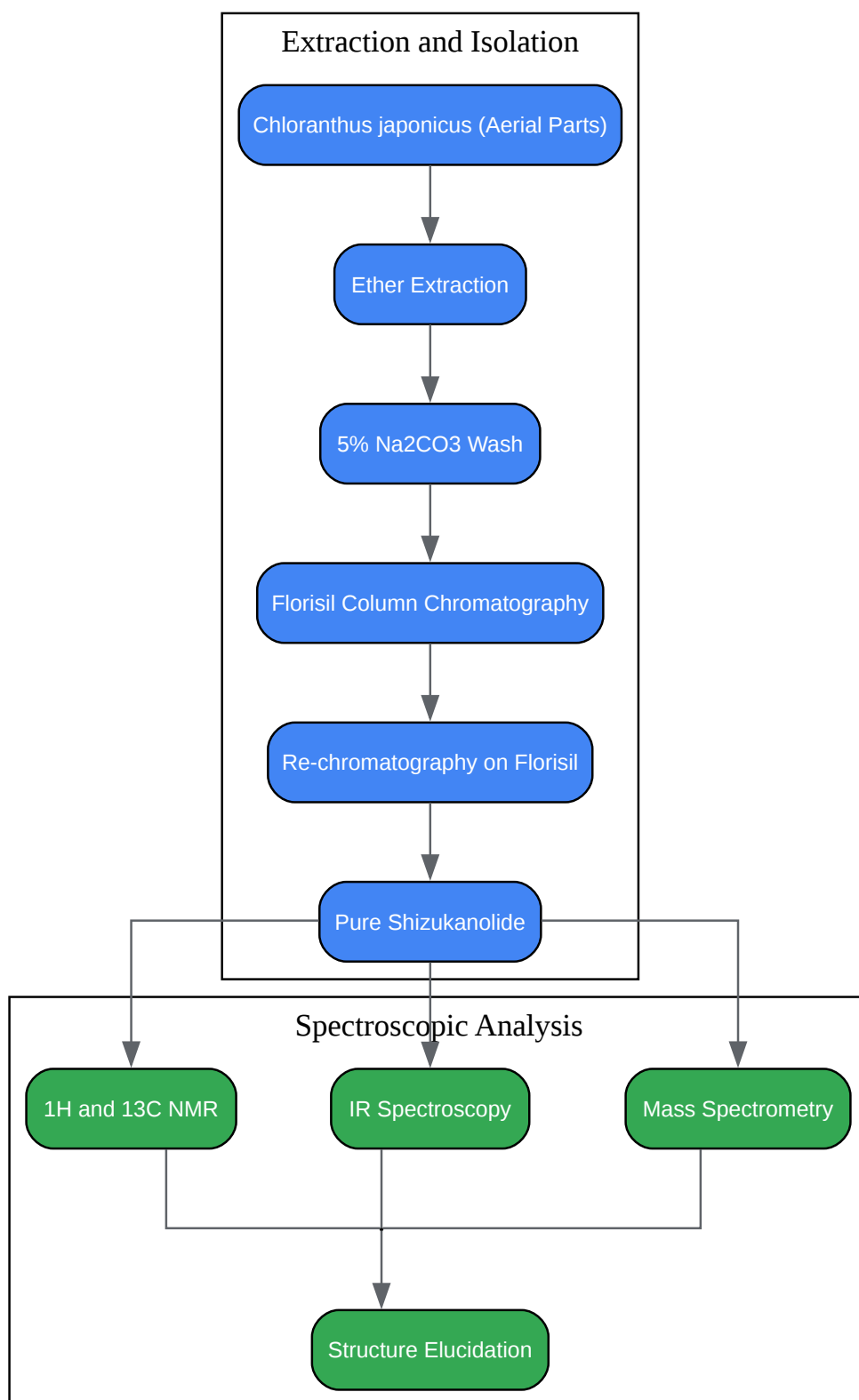
- Extraction: Fresh aerial parts of *C. japonicus* are extracted with ether.
- Washing: The ethereal extract is washed with a 5% Na_2CO_3 solution to remove acidic components.
- Chromatography: The washed extract is subjected to column chromatography on Florisil.
- Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like pentane and gradually increasing the polarity with ether. **Shizukanolide** is typically eluted with a pentane:ether (1:1) mixture.
- Rechromatography: The fractions containing **Shizukanolide** are rechromatographed on a Florisil column to achieve higher purity.
- Crystallization: The purified **Shizukanolide** is obtained as colorless needles upon crystallization.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C -NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ^1H and 125 MHz for ^{13}C) using a suitable deuterated solvent, such as CDCl_3 , with tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: IR spectra are recorded on a spectrophotometer using KBr pellets or as a film.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electron ionization (EI-MS) or field desorption (FD-MS).

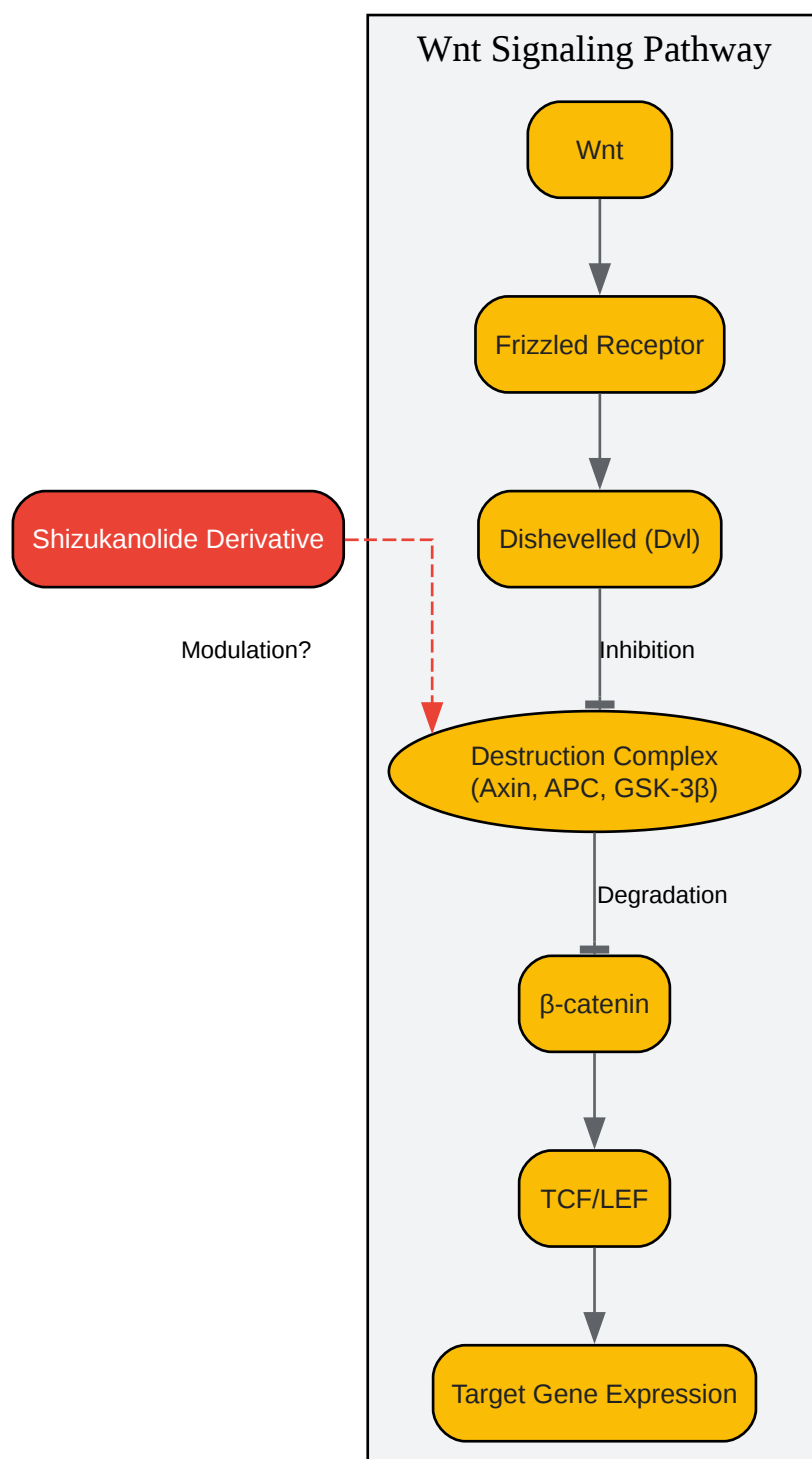
Logical and Experimental Workflows

The following diagrams illustrate the workflow for the isolation and analysis of **Shizukanolide** and a potential signaling pathway affected by related compounds.



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Caption: Experimental workflow for the isolation and spectroscopic analysis of **Shizukanolide**.



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Caption: Postulated modulation of the Wnt signaling pathway by a **Shizukanolide** derivative.[8]

Conclusion

The structural characterization of **Shizukanolide** is a clear example of the power of modern spectroscopic techniques. The combined application of ^1H and ^{13}C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous determination of its complex tricyclic structure. This guide provides a foundational dataset and procedural outline for researchers working with **Shizukanolide** and related lindenane sesquiterpenoids, facilitating further investigation into their chemical properties and biological activities.

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